molecular formula C21H32O2 B12305580 3-ethoxy-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-ol

3-ethoxy-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-ol

Cat. No.: B12305580
M. Wt: 316.5 g/mol
InChI Key: BYYWLMCUWKIZIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethoxyandrosta-3,5-dien-17beta-ol is a steroid ester with the molecular formula C24H36O3. It is a derivative of androstane, characterized by the presence of an ethoxy group at the 3-position and a hydroxyl group at the 17beta-position. This compound is known for its significant role in various biochemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxyandrosta-3,5-dien-17beta-ol typically involves the etherification of androsta-3,5-dien-17beta-ol followed by reduction. One common method includes the use of potassium borohydride in methanol at 20-25°C. The reaction proceeds with the addition of potassium borohydride to the etherification product, followed by stirring and heating. The reaction is monitored using thin-layer chromatography (TLC) until completion. The product is then purified through crystallization and decolorization using activated carbon .

Industrial Production Methods

Industrial production methods for 3-Ethoxyandrosta-3,5-dien-17beta-ol often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxyandrosta-3,5-dien-17beta-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohol derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens and nucleophiles are used for substitution reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Ethoxyandrosta-3,5-dien-17beta-ol involves its interaction with specific molecular targets and pathways. It inhibits cytochrome P45017alpha, disrupting steroid synthesis pathways. This inhibition affects the production of various steroids, leading to its potential therapeutic effects in conditions like prostate cancer.

Comparison with Similar Compounds

3-Ethoxyandrosta-3,5-dien-17beta-ol can be compared with other steroid esters such as:

    Abiraterone: Known for its role in inhibiting cytochrome P45017alpha.

    Brassinosteroids: Plant hormones essential for growth and development.

    Steroid Lactones: Compounds with potential therapeutic applications.

The uniqueness of 3-Ethoxyandrosta-3,5-dien-17beta-ol lies in its specific structural modifications, which confer distinct biochemical properties and applications.

Properties

IUPAC Name

3-ethoxy-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O2/c1-4-23-15-9-11-20(2)14(13-15)5-6-16-17-7-8-19(22)21(17,3)12-10-18(16)20/h5,13,16-19,22H,4,6-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYWLMCUWKIZIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=CCC3C4CCC(C4(CCC3C2(CC1)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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